molecular formula C7H6BClN2O2 B13913984 (2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid

(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid

Cat. No.: B13913984
M. Wt: 196.40 g/mol
InChI Key: QNARAUXMJZMSSO-UHFFFAOYSA-N
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Description

B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is a boronic acid derivative that features a 2-chloroimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.

    Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine moiety.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides or pseudohalides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the primary product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both a boronic acid group and a 2-chloroimidazo[1,2-a]pyridine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in cross-coupling reactions, where the boronic acid group plays a crucial role.

Properties

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.40 g/mol

IUPAC Name

(2-chloroimidazo[1,2-a]pyridin-7-yl)boronic acid

InChI

InChI=1S/C7H6BClN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H

InChI Key

QNARAUXMJZMSSO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NC(=CN2C=C1)Cl)(O)O

Origin of Product

United States

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